5-Methyl-3-nitro-1h-pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole derivatives, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are fundamental building blocks in numerous areas of chemical science. mdpi.comresearchgate.netmdpi.com Their versatile nature stems from a unique electronic configuration and the ability to be readily functionalized, making them privileged scaffolds in medicinal chemistry, agrochemistry, and material science. mdpi.comglobalresearchonline.net

In the pharmaceutical industry, the pyrazole core is a key component in a wide array of drugs, demonstrating a broad spectrum of biological activities. These include anti-inflammatory, antimicrobial, anticancer, antiviral, and analgesic properties. researchgate.netmdpi.comtaylorandfrancis.com The structural features of pyrazoles allow them to act as effective ligands for various enzymes and receptors, leading to their incorporation into commercially successful drugs. mdpi.com

Beyond medicine, pyrazoles are integral to the development of agrochemicals, such as herbicides and pesticides. ontosight.ai They also find applications as fluorescent agents and dyes. globalresearchonline.net The continuous exploration of pyrazole chemistry highlights its enduring importance and the vast potential for discovering new compounds with valuable properties. mdpi.commdpi.com

The Nitropyrazole Subclass: Structural Features and Research Relevance

The introduction of a nitro group onto the pyrazole ring gives rise to the nitropyrazole subclass, compounds that exhibit distinct chemical characteristics and research applications. The nitro group, being strongly electron-withdrawing, significantly influences the electronic properties of the pyrazole ring. This structural feature is central to their primary area of research: energetic materials. nih.gov

Nitropyrazoles are often investigated as explosives or as intermediates in the synthesis of more complex high-energy-density materials. nih.gov Compounds like 3-nitropyrazole (3-NP) and 4-nitropyrazole (4-NP) are foundational molecules in this field. nih.gov The number and position of nitro groups, along with other substituents on the pyrazole core, determine the energetic performance, density, and thermal stability of the resulting compound. For instance, increasing the number of nitro groups, as seen in 3,4,5-Trinitro-1-(nitromethyl)-1H-pyrazole (TNNMP), can lead to superior oxidizing properties, making them potential replacements for traditional oxidizers like ammonium (B1175870) perchlorate. rsc.org

However, simple mononitropyrazoles often have energetic properties that are not considered satisfactory on their own. nih.gov Consequently, they are frequently used as versatile intermediates, with the nitro group serving as a handle for further chemical transformations to build more potent energetic compounds. nih.gov

Current Research Trajectories and Gaps for 5-Methyl-3-nitro-1H-pyrazole

This compound is a specific isomer within the nitropyrazole family. Its research landscape is characterized by its use as a building block in different areas of chemical synthesis.

One of the most recent and significant research trajectories for this compound is in medicinal chemistry. A derivative, 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(quinoline-3-yl) acetamide, has been identified as a promising inhibitor of Bruton's tyrosine kinase (BTK). acs.org This kinase is a crucial target in the treatment of autoimmune diseases like multiple sclerosis, and the pyrazole-containing ligand demonstrated a strong binding affinity in computational studies. acs.org This highlights a modern application for the this compound scaffold beyond its traditional role in energetic materials.

While nitropyrazoles are heavily studied for energetic applications, the performance of mononitropyrazoles like this compound is often suboptimal. nih.gov This represents a research gap and an opportunity for further investigation. The development of new synthetic methods to incorporate this scaffold into more complex, high-performance energetic materials remains an active area of research. nih.gov Further studies are needed to fully explore the potential of this compound and its derivatives, both as therapeutic agents and as precursors to advanced materials.

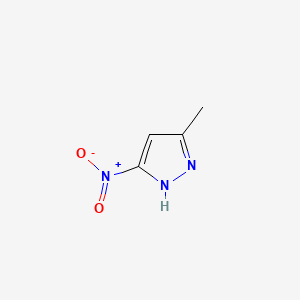

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-3-2-4(6-5-3)7(8)9/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASURMMBYYOJOTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30955892 | |

| Record name | 5-Methyl-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34334-96-8, 1048925-02-5 | |

| Record name | 5-Methyl-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-3-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-methyl-3-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 5 Methyl 3 Nitro 1h Pyrazole

Reactivity of the Nitro Group

The nitro group is a versatile functional group that is central to the reactivity of 5-methyl-3-nitro-1H-pyrazole, primarily participating in reduction and nucleophilic substitution reactions.

Reduction to Amino Groups

One of the most common and synthetically useful transformations of the nitro group in this compound is its reduction to an amino group, yielding 5-methyl-1H-pyrazol-3-amine. This conversion is a critical step in the synthesis of various biologically active compounds and energetic materials. The reduction can be achieved under various conditions, with catalytic hydrogenation being a frequently employed method. google.com

Commonly used reducing agents and conditions include:

Catalytic Hydrogenation: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel is effective for this transformation. ijbpr.comgoogle.com

Chemical Reduction: Other reducing agents like sodium borohydride (B1222165) have also been mentioned for the reduction of the nitro group in related pyrazole (B372694) derivatives. smolecule.com

The resulting 5-methyl-1H-pyrazol-3-amine is a valuable intermediate for further functionalization.

Interactive Data Table: Conditions for the Reduction of the Nitro Group

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| This compound | H₂, Pd/C | 5-Methyl-3-amino-1H-pyrazole | Not specified | |

| 1-Methyl-4-nitro-3-n-propylpyrazole-5-carboxamide | Raney Ni, H₂ | 4-Amino-1-methyl-3-n-propylpyrazole-5-(N-2-carboxamidophenyl)carboxamide | Not specified | ijbpr.com |

| 5-Benzylamino-3-bromo-1-methyl-4-nitropyrazole | H₂, Catalyst, H₂SO₄, H₂O | 4,5-Diamino-1-methylpyrazole hydrosulfate hydrate (B1144303) | 90% | google.com |

| Ethyl 3-methyl-4-nitropyrazole-5-carboxamide | H₂, Pd/C, Formic Acid | 4-Formylamino-3-methylpyrazole-5-carboxamide | Not specified | google.com |

Nucleophilic Substitution Reactions involving the Nitro Group

The electron-withdrawing nature of the nitro group makes the carbon atom to which it is attached (C3) electrophilic and susceptible to nucleophilic attack. This can lead to nucleophilic aromatic substitution (SNAr) where the nitro group acts as a leaving group. While this reaction is more common in pyrazoles with multiple nitro groups, which further activate the ring, it is a known transformation for nitropyrazoles. researchgate.netresearchgate.net

Studies on related dinitropyrazoles have shown that the position of substitution is highly regioselective. For instance, in N-substituted 3,4-dinitropyrazoles, nucleophilic substitution occurs selectively at the C3-position. researchgate.net In contrast, for 1,4-dimethyl-3,5-dinitropyrazole, nucleophilic substitution involves the 5-NO₂ group. researchgate.net In the case of 1-methyl-3,4,5-trinitropyrazole, substitution also occurs at the 5-position. researchgate.net For N-substituted 3(5)-nitropyrazoles, the nitro group at position 5 is generally more reactive than one at position 3. researchgate.net

Nucleophiles that can participate in these reactions include:

Amines researchgate.net

Thiols researchgate.netresearchgate.net

Phenols researchgate.netresearchgate.net

Azoles researchgate.netresearchgate.net

These reactions provide a pathway to a variety of substituted pyrazoles that would be difficult to access through other synthetic routes.

Interactive Data Table: Examples of Nucleophilic Substitution of a Nitro Group in Pyrazole Derivatives

| Pyrazole Derivative | Nucleophile | Position of Substitution | Product Type | Reference |

| 1,5-Dimethyl-3,4-dinitropyrazole | S-, O-, N-nucleophiles | 3 | 3-Substituted-1,5-dimethyl-4-nitropyrazoles | researchgate.net |

| 1-Amino-3,5-dinitropyrazole | S-nucleophiles | 5 | 5-Sulfanyl-1-amino-3-nitropyrazoles | researchgate.net |

| 1-Methyl-3,4,5-trinitropyrazole | Thiols, Phenols, Amines | 5 | 5-Substituted-1-methyl-3,4-dinitropyrazoles | researchgate.net |

| 3,4,5-Trinitro-1H-pyrazole | Ammonia, Amines, Thiols | 4 | 4-Substituted-3,5-dinitropyrazoles | researchgate.netresearchgate.net |

Reactivity of the Pyrazole Ring System

The pyrazole ring in this compound is an electron-deficient aromatic system due to the presence of the strongly electron-withdrawing nitro group. This significantly influences its susceptibility to electrophilic and nucleophilic attack.

Electrophilic Substitution (beyond nitration)

In general, pyrazoles are electron-rich heterocycles that readily undergo electrophilic substitution, preferentially at the C4 position. nih.gov However, the reactivity of the pyrazole ring in this compound towards electrophiles is substantially reduced by the deactivating effect of the nitro group at C3. Furthermore, the methyl group at C5 can sterically hinder electrophilic attack at the C4 position.

Despite this deactivation, electrophilic substitution reactions such as halogenation and sulfonation are known for the pyrazole system. nih.gov For example, the nitration of 1,4-dimethyl-3-nitropyrazole occurs at the 5-position, demonstrating that further electrophilic substitution is possible on a nitrated pyrazole ring. rsc.org The outcome of such reactions on this compound would depend on a careful choice of reaction conditions to overcome the deactivated nature of the ring.

Nucleophilic Substitution on Ring Carbons

Direct nucleophilic substitution of a hydrogen atom on the pyrazole ring is generally a difficult reaction. However, the presence of the strongly electron-withdrawing nitro group at C3 makes the ring carbons, particularly C5, more electrophilic. While this activation is present, nucleophilic attack on the ring of nitropyrazoles more commonly results in the substitution of the nitro group itself, as detailed in section 3.1.2. researchgate.netresearchgate.net

In some cases, particularly with N-nitropyrazoles, reactions with nucleophiles can proceed through a 'cine' substitution mechanism, where the nucleophile attacks a position adjacent to the one bearing the leaving group. clockss.orgacs.org For instance, 1,4-dinitropyrazoles can react with secondary amines to give 5-amino-4-nitropyrazoles. clockss.org However, for C-nitropyrazoles like this compound, direct nucleophilic substitution on a ring carbon is not a prominently reported transformation.

Metalation and Related Reactions (e.g., Br/Mg exchange, magnesiations, zincations)

The metalation of pyrazole derivatives is a key strategy for their functionalization. In the case of substituted pyrazoles, deprotonation can occur at different sites depending on the substituents and the base used. For instance, with N-protected 3(5)-methylpyrazole, deprotonation happens at an endocyclic CH group. researchgate.net Computational studies have indicated that the reduction of π conjugation in the substituted five-membered ring and strengthened induction of the Csp(2) versus Csp(3) carbons favor the deprotonation of the endocyclic carbon over the methyl group. researchgate.net

While specific studies on the Br/Mg exchange, magnesiation, or zincation of this compound are not extensively detailed in the provided results, the general principles of pyrazole chemistry suggest these reactions are feasible. For example, the functionalization of pyrazole derivatives has been achieved through selective magnesiation. uni-muenchen.de The presence of the acidic N-H proton and the potential for deprotonation at the C4 position are important considerations for these transformations.

Derivatization and Functionalization Strategies

The versatile structure of this compound allows for a variety of derivatization and functionalization reactions at both the nitrogen and carbon atoms of the pyrazole ring.

N-alkylation: The pyrazole nitrogen can be readily alkylated under various conditions. For instance, N-alkylation of 3(5)-methyl-4-nitropyrazole has been achieved using phase-transfer catalysis (PTC) with agents like 1-(2'-chloroethyl)-3(5)-methyl-4-nitro-1H-pyrazole. ctj-isuct.ru Another method involves the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which provides a route to N-alkyl pyrazoles. semanticscholar.org The regioselectivity of N-alkylation in unsymmetrical pyrazoles can be influenced by steric and electronic factors, often yielding a mixture of N1 and N2 isomers. semanticscholar.orgmdpi.com

N-amination: The nitrogen atom of the pyrazole ring can also be aminated. The reaction of nitropyrazoles with hydroxylamine-O-sulfonic acid can lead to the formation of N-amino derivatives. researchgate.netresearchgate.net For example, the reaction of 1-(nitropyrazol-3(5)-yl)tetrazoles with hydroxylamine-O-sulfonic acid yields the corresponding N-amino derivatives. researchgate.netresearchgate.net

A summary of representative N-functionalization reactions is presented in the table below.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | 1-(2'-Chloroethyl)-3(5)-methyl-4-nitro-1H-pyrazole, PTC | N-alkylated pyrazole |

| N-Alkylation | Trichloroacetimidate electrophiles, Brønsted acid catalyst | N-alkyl pyrazole |

| N-Amination | Hydroxylamine-O-sulfonic acid | N-amino pyrazole |

Halogenation: Halogenation of the pyrazole ring is a common functionalization strategy. For instance, 4-bromo-3-methyl-1H-pyrazole is a known compound, suggesting that direct bromination of the pyrazole ring is possible. evitachem.com

Carboxylation: Carboxylation can be achieved through metalation followed by reaction with carbon dioxide. For example, deprotonation with a strong base like lithium diisopropylamide (LDA) can create a nucleophilic carbon which can then be carboxylated.

Introduction of dinitromethyl groups: The introduction of dinitromethyl groups into nitropyrazoles is a strategy to enhance their energetic properties. nih.gov For instance, 3-nitro-4-dinitromethyl-2H-pyrazole has been synthesized, and its salts have been explored for their energetic applications. nih.gov The synthesis of hydrazinium (B103819) 5-nitro-3-dinitromethyl-2H-pyrazole was achieved from 1-nitro-3-trinitromethylpyrazole and hydrazine (B178648), involving an unexpected isomerization. nih.gov

The table below summarizes key C-functionalization reactions.

| Reaction Type | Reagents and Conditions | Product Type |

| Halogenation | Brominating agents | Halogenated pyrazole |

| Carboxylation | 1. LDA; 2. CO2 | Carboxylated pyrazole |

| Dinitromethylation | Varies, can involve precursors like trinitromethylpyrazoles | Dinitromethyl-substituted pyrazole |

While specific examples of Suzuki couplings with this compound were not found in the search results, cross-coupling reactions are a well-established method for the functionalization of pyrazoles. These reactions typically involve a halogenated pyrazole and a boronic acid (or ester) in the presence of a palladium catalyst and a base. The electronic nature of the substituents on the pyrazole ring can influence the efficiency of these reactions.

Ring-Opening Reactions and Rearrangements of Nitropyrazole Derivatives

Nitropyrazole derivatives can undergo ring-opening reactions and rearrangements under certain conditions. For instance, 1,4-dinitropyrazole can react with N-nucleophiles, leading to ring transformation reactions. uow.edu.au The reaction with primary aromatic amines in aqueous methanol (B129727) results in the opening of the pyrazole ring to form 1,5-bis(aryl)-3-nitro-1,5-diaza-1,4-pentadienes. uow.edu.au

Furthermore, thermal rearrangement of N-nitropyrazoles to C-nitropyrazoles is a known transformation. acrhem.orgacs.org This rearrangement can proceed via a acrhem.org sigmatropic nitro migration. scispace.comacs.org DFT computational studies suggest a two-step mechanism for the rearrangement of 3-substituted 1-nitro-1H-pyrazoles to the corresponding 5-nitro-1H-pyrazoles, involving a acrhem.org-sigmatropic NO2 shift followed by a acrhem.org-sigmatropic proton shift. x-mol.com An unexpected isomerization of an N-nitropyrazole was also observed during the synthesis of hydrazinium 5-nitro-3-dinitromethyl-2H-pyrazole. nih.govacs.org

Substituent Electronic Effects on Reactivity

The electronic effects of the substituents on the pyrazole ring play a crucial role in determining its reactivity. The nitro group at the 3-position is a strong electron-withdrawing group, which enhances the electrophilic character of the pyrazole ring. Conversely, the methyl group at the 5-position is an electron-donating group.

The electron-withdrawing nature of the nitro group increases the acidity of the N-H proton, making deprotonation easier. nih.gov Electron-donating groups at the C3 position have been shown to increase the basicity of the pyrazole ring. nih.gov The position of the nitro group significantly alters the electronic distribution; a nitro group at position 3 may enhance electrophilic substitution reactivity compared to when it is at position 4.

In terms of tautomerism, electron-donating substituents tend to favor occupancy of the C3 position, while electron-withdrawing groups favor the C5 position. nih.govresearchgate.net The stability of the system and the energy barrier for proton transfer are influenced by the electronic nature of the ring substituents. nih.gov

Structural Analysis and Advanced Theoretical Investigations

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental in identifying and characterizing the structure of 5-Methyl-3-nitro-1H-pyrazole. Each method offers unique insights into the compound's atomic connectivity and functional groups.

NMR spectroscopy is a powerful tool for determining the molecular structure of pyrazole (B372694) derivatives.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For pyrazole derivatives, the chemical shift of the methyl protons can help in identifying isomers. For instance, in 5-aryl-3-methyl derivatives, the methyl proton signals appear in the range of 2.30-2.32 ppm. researchgate.net The proton on the pyrazole ring itself would appear further downfield.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The chemical shifts are influenced by the substituents on the pyrazole ring. For C-nitropyrazoles, the position of the nitro group significantly affects the chemical shifts of the ring carbons. researchgate.net

¹⁵N NMR: Nitrogen-15 NMR can provide direct information about the nitrogen atoms in the pyrazole ring and the nitro group. The chemical shielding and coupling constants are sensitive to tautomerism and isomerism within the molecule. researchgate.net

Table 1: Representative NMR Data for Substituted Pyrazoles

| Nucleus | Substituent Pattern | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | 3-Methyl group | 2.30 - 2.32 | researchgate.net |

| ¹³C | C-Nitropyrazoles | Varies significantly with nitro group position | researchgate.net |

| ¹⁵N | 4-Nitroso-pyrazolones | Sensitive to tautomeric and isomeric forms | researchgate.net |

Infrared spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies. In pyrazole derivatives, typical IR absorption bands include those for N-H, C=N, C=C, and N-O stretching vibrations. For pyrazole-containing compounds, multiple peaks associated with the stretching and bending vibrations of the pyrazole ring are observed in the fingerprint region, typically between 1200 cm⁻¹ and 1560 cm⁻¹. researchgate.net The presence of a nitro group introduces strong characteristic absorption bands for symmetric and asymmetric N-O stretching.

Table 2: General IR Absorption Frequencies for Pyrazole Derivatives

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Pyrazole Ring | Stretching and Bending | 1204, 1266, 1317, 1393, 1445, 1557 | researchgate.net |

| C=O (in carboxylate derivatives) | Symmetric and Asymmetric Stretching | 1489, 1674 | researchgate.net |

| O-H (in hydrated crystals) | Symmetric and Asymmetric Stretching | 3402, 3526 | researchgate.net |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular formula is C₄H₅N₃O₂, resulting in a monoisotopic mass of approximately 127.038 Da. nih.govuni.lu The mass spectrum would show a molecular ion peak corresponding to this mass. Predicted collision cross-section (CCS) values for different adducts, such as [M+H]⁺ and [M+Na]⁺, can also be calculated to aid in identification. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) | Reference |

|---|---|---|---|

| [M+H]⁺ | 128.04546 | 120.6 | uni.lu |

| [M+Na]⁺ | 150.02740 | 129.4 | uni.lu |

| [M-H]⁻ | 126.03090 | 121.1 | uni.lu |

| [M]⁺ | 127.03763 | 117.6 | uni.lu |

Single crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. Studies on related disubstituted 1H-pyrazoles have shown that for compounds containing a nitro group, the tautomer with the functional group at position 5 is adopted in the crystal state. nih.gov For example, in the crystal structure of methyl 3-nitro-1H-pyrazole-5-carboxylate, the ester group is at position 5 of the pyrazole ring. nih.gov The pyrazole ring in such structures is typically planar. spast.org These studies are crucial for understanding the conformational preferences and solid-state packing of nitropyrazole derivatives. spast.orgnih.govatlantis-press.com

Tautomerism and Isomerism of Nitropyrazoles

Nitropyrazoles exhibit interesting tautomeric and isomeric properties, which are critical to their chemical behavior and reactivity.

1H-Pyrazoles with a substituent at the 3rd or 5th position can exist as two annular tautomers due to the migration of the proton between the two ring nitrogen atoms. This is often denoted as the 3(5)-substitution pattern. nih.gov For this compound, the two possible tautomers are this compound and 3-methyl-5-nitro-1H-pyrazole.

Influence of Substituents on Tautomeric Equilibrium

The tautomeric equilibrium of pyrazole derivatives is significantly influenced by the electronic properties of the substituents attached to the ring. In the case of 3,5-disubstituted pyrazoles, the positioning of electron-donating and electron-withdrawing groups is a determining factor for which tautomer is favored. Generally, electron-donating groups tend to stabilize the tautomer where the substituent is at the 3-position. nih.gov Conversely, electron-withdrawing groups, such as the nitro group (NO₂), favor the tautomer where the substituent is at the 5-position. nih.gov

For this compound, the methyl group (CH₃) is an electron-donating group, while the nitro group is a strong electron-withdrawing group. This substitution pattern leads to a competition in directing the tautomeric form. Studies on similar pyrazoles have shown that a nitro group's presence can destabilize certain intramolecular interactions, such as N-H···π hydrogen bonds, which can influence the preferred tautomeric state. nih.gov In disubstituted pyrazoles with a nitro group and an ester or amide group, the nitro group has been shown to favor the tautomer where it is located at the 5-position in the crystal state. nih.gov This suggests that the electron-withdrawing nature of the nitro group has a dominant effect on the tautomeric equilibrium.

The electronic character of the substituents also affects intermolecular interactions, which in turn stabilizes certain tautomeric forms. Electron-donating groups have been found to stabilize dimers of 3-substituted tautomers, whereas electron-withdrawing groups favor the self-association of 5-substituted tautomers. nih.gov

Solvent and Environmental Effects on Tautomerism

The surrounding environment, particularly the solvent, plays a crucial role in determining the predominant tautomeric form of pyrazoles. The polarity of the solvent can significantly shift the tautomeric equilibrium. For many organic compounds, including pyrazole derivatives, an increase in solvent polarity enhances the electron-accepting properties of electron-withdrawing substituents like the nitro group. mdpi.commdpi.com This can lead to a stabilization of the tautomer that has a larger dipole moment.

In a study of 3(5)-disubstituted-1H-pyrazoles with ester and amide groups, NMR experiments in various solvents (CDCl₃, DMSO-d₆, and CD₃OD) confirmed that the tautomeric form observed in the crystal state often persists in solution. nih.gov However, in some cases, a tautomeric equilibrium was observed in solution, indicating that solvent interactions can modulate the energy difference between tautomers. nih.gov Theoretical calculations using the Polarizable Continuum Model (PCM) have shown that solvent molecules contribute significantly to intermolecular proton transfer and tautomerism. nih.govmdpi.com For instance, in the gas phase, one tautomer might be more stable, but in a polar solvent, the equilibrium can shift to favor another tautomer due to stabilizing solute-solvent interactions. nih.gov

The ability of the pyrazole ring to act as both a hydrogen bond donor and acceptor allows for strong interactions with protic solvents. nih.gov These interactions can compete with and influence the intramolecular and intermolecular hydrogen bonds that stabilize specific tautomers. nih.gov

Intra- and Intermolecular Interactions Stabilizing Tautomers

The stability of different tautomers of this compound is governed by a network of intra- and intermolecular interactions. The pyrazole core, with its -N-N(H)- motif, is capable of forming both linear and cyclic complexes through hydrogen bonding. nih.gov

Intramolecular Interactions: In certain substituted pyrazoles, intramolecular hydrogen bonds can form between a substituent and the pyrazole N-H group. For example, a nitro group at the 5-position could potentially form a hydrogen bond with the pyrazolic N-H. nih.gov The geometry and nature of the substituents dictate the feasibility and strength of such interactions. In a study on nitropurine tautomers, a nitro group was found to form a quasi-five-membered ring with a neighboring N-H group, influencing the molecule's geometry and stability. mdpi.com

Intermolecular Interactions: Intermolecular hydrogen bonding is a dominant force in the solid state and in concentrated solutions. For pyrazoles, self-association through N-H···N hydrogen bonds is common, leading to the formation of dimers, trimers, or larger aggregates. fu-berlin.de The electronic nature of the substituents influences the strength of these hydrogen bonds. Electron-withdrawing groups, like the nitro group, have been shown to favor the self-association of 5-substituted tautomers. nih.gov In the crystal structure of a related compound, methyl 3-nitro-1H-pyrazole-5-carboxylate, a linear association stabilized by N-H···O hydrogen bonds was observed. nih.gov

These interactions, both within and between molecules, are critical in determining the most stable tautomeric form in a given state (solid, liquid, or gas) and environment.

Computational Chemistry and Quantum Chemical Calculations

Density Functional Theory (DFT) Methodologies (e.g., B3LYP/aug-cc-pVDZ)

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of pyrazole derivatives. The B3LYP hybrid functional is frequently employed for these types of molecules as it provides accurate results for a wide range of organic compounds. nih.gov When combined with a suitable basis set, such as the augmented correlation-consistent basis set aug-cc-pVDZ, it allows for reliable predictions of geometric structures, electronic properties, and relative energies of different tautomers. nih.gov

DFT calculations have been successfully used to:

Explore the geometric and electronic structures of aminopolynitropyrazoles. nih.gov

Study the prototropic tautomerism of pyrazolone (B3327878) derivatives, showing excellent agreement between calculated and experimental NMR spectra. researchgate.net

Investigate the mechanisms of reactions involving pyrazoles, such as cycloadditions. nih.gov

Determine the influence of solvents on tautomeric stability using models like the Polarizable Continuum Model (PCM). mdpi.comresearchgate.net

The choice of functional and basis set is crucial for obtaining accurate results. While B3LYP is widely used, other functionals may be employed depending on the specific properties being investigated. For example, the M06-2X functional has been used to study annular tautomerism in disubstituted pyrazoles. nih.gov

Geometric and Electronic Structure Analysis (e.g., frontier molecular orbitals, band gap)

Computational analysis provides deep insights into the geometric and electronic features of this compound.

Geometric Structure: DFT optimizations can predict bond lengths, bond angles, and dihedral angles with high accuracy, which can be compared with experimental data from X-ray crystallography where available. These calculations can also determine the planarity of the pyrazole ring and the orientation of its substituents.

Electronic Structure and Frontier Molecular Orbitals (FMOs): The electronic properties are often analyzed through the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). taylorandfrancis.comyoutube.com The energy difference between the HOMO and LUMO, known as the band gap, is a measure of the molecule's chemical reactivity and kinetic stability. nih.govtaylorandfrancis.com

For pyrazole derivatives, the distribution of the HOMO and LUMO is influenced by the substituents. In nitro-substituted pyrazoles, the nitro group, being strongly electron-withdrawing, is expected to significantly lower the energy of the LUMO and have a substantial contribution to its composition. The methyl group, being electron-donating, would conversely raise the energy of the HOMO. FMO analysis helps to predict the most likely sites for nucleophilic and electrophilic attack. researchgate.netnih.gov

A theoretical study on aminopolynitropyrazoles using DFT calculated the band gap to be a key indicator of their stability and sensitivity. nih.gov

Computational Molecular Descriptors (e.g., TPSA, LogP, H-bond counts, rotatable bonds)

Computational methods are used to predict various molecular descriptors that are important for understanding the physicochemical properties of a compound. These descriptors are valuable in fields like medicinal chemistry and materials science.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of properties like intestinal absorption and blood-brain barrier penetration. For this compound, the presence of the nitro group and the pyrazole nitrogens contributes significantly to its TPSA.

LogP: LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's hydrophobicity or lipophilicity. A positive LogP indicates a preference for lipid environments, while a negative value suggests hydrophilicity.

Hydrogen Bond Counts: These descriptors quantify the number of hydrogen bond donors and acceptors in a molecule. For this compound, the N-H group of the pyrazole ring acts as a hydrogen bond donor. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group act as hydrogen bond acceptors.

Rotatable Bonds: The number of rotatable bonds is a measure of the conformational flexibility of a molecule.

Below is a table of computed molecular descriptors for this compound, based on data from public chemical databases. nih.gov

| Descriptor | Value |

| Molecular Formula | C₄H₅N₃O₂ |

| Molecular Weight | 127.10 g/mol |

| XLogP3-AA (LogP) | 0.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 1 |

| Topological Polar Surface Area (TPSA) | 74.5 Ų |

| Heavy Atom Count | 9 |

| Formal Charge | 0 |

| Complexity | 121 |

These descriptors provide a quantitative summary of the key physicochemical characteristics of this compound.

Aromaticity Analysis (e.g., NICS calculations)

The pyrazole ring is a five-membered aromatic heterocycle containing an acidic, pyrrole-like nitrogen whose lone pair contributes to the aromatic sextet, and a basic, pyridine-like sp²-hybridized nitrogen. mdpi.com The aromaticity of such rings can be quantitatively assessed using magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS) calculations. nih.govnih.gov The NICS index is determined by calculating the absolute magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or at a distance perpendicular to it (e.g., NICS(1) at 1 Å). nih.govwhiterose.ac.uk Negative NICS values generally denote aromaticity, with more negative values indicating a higher degree of aromatic character. nih.gov

Topological Analysis of Electron Density (e.g., Atoms-in-Molecules (AIM) analysis)

The topological analysis of electron density, based on the Quantum Theory of Atoms in Molecules (AIM), is a powerful method for characterizing chemical bonding and non-covalent interactions. This analysis examines the gradient of the electron density to partition a molecule into atomic basins and identify critical points where the gradient is zero. These points provide quantitative information about the nature of atomic interactions.

For this compound, AIM analysis would elucidate the properties of its covalent bonds, such as the C-N, N-N, C-C, and C-H bonds within the pyrazole ring and its substituents, as well as the N-O bonds of the nitro group. Furthermore, in the solid state, AIM is instrumental in identifying and characterizing intermolecular interactions, such as hydrogen bonds and π-stacking, by locating bond critical points between atoms of neighboring molecules. rsc.org This provides a rigorous, theoretical foundation for understanding the forces that govern the molecule's crystal packing.

Thermodynamic Calculations (e.g., formation enthalpies, detonation properties in silico without referring to practical applications)

Table 1: Calculated and Experimental Properties of Methyl-Nitropyrazole Isomers

| Compound | Density (ρ/g·cm⁻³) | Detonation Velocity (D/km·s⁻¹) | Detonation Pressure (P/GPa) | Reference |

|---|---|---|---|---|

| 3-Methyl-nitropyrazole (3-MNP) | 1.47 | 6.62 | 17.11 | mdpi.com |

| 4-Methyl-nitropyrazole (4-MNP) | 1.40 | 6.42 | 15.52 | mdpi.com |

These values highlight how the position of the nitro group on the pyrazole ring influences the energetic characteristics of the molecule.

Predictive Modeling of Chemical Behavior (e.g., reaction pathways, interaction studies)

Predictive modeling is a cornerstone of modern chemical research, enabling the simulation of reaction outcomes and intermolecular interactions. nih.gov For this compound, computational models can predict its reactivity in various chemical transformations, such as the reduction of the nitro group to an amino group, a common reaction for nitroaromatic compounds. acs.org

A specific example of predictive modeling is seen in the study of a derivative, 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(quinoline-3-yl) acetamide. acs.org In silico docking studies predicted that this molecule exhibits a strong binding affinity of -8.40 kcal/mol within the kinase domain of Bruton's tyrosine kinase (BTK). acs.org The model revealed specific intermolecular interactions, including three conventional hydrogen bonds with cysteine, asparagine, and tyrosine residues in the protein's active site. acs.org Such interaction studies are crucial for understanding how the molecule recognizes and binds to biological targets at a molecular level. acs.org

Intermolecular Interactions in Condensed Phases

In the solid state, the arrangement of molecules is dictated by a network of non-covalent intermolecular interactions. For this compound, hydrogen bonding and π-stacking are expected to be the dominant forces governing its crystal architecture.

Hydrogen Bonding (N-H...O, O-H...O)

The molecular structure of this compound is well-suited for forming strong hydrogen bonds. The pyrrole-like N-H group on the pyrazole ring is a potent hydrogen bond donor. The two oxygen atoms of the nitro group are effective hydrogen bond acceptors. Consequently, robust N-H···O hydrogen bonds are expected to be a primary feature in the crystal structure, linking molecules into chains, sheets, or more complex three-dimensional frameworks. nih.govnih.gov The formation of these hydrogen bonds can significantly influence the physical properties of the compound. In related structures like nitroanilines, where intramolecular hydrogen bonding is not possible, molecules typically act as both double donors and double acceptors to form extensive supramolecular networks. researchgate.net

Pi-Stacking Interactions

Aromatic-aromatic interactions, commonly known as π-stacking, are another critical non-covalent force in the crystal engineering of heterocyclic compounds. wikipedia.org These interactions arise from the electrostatic and van der Waals forces between the electron-rich π-systems of adjacent aromatic rings. wikipedia.org In nitropyrazole-based energetic materials, face-to-face π-stacking of the pyrazole rings is a recognized structural motif. nih.govrsc.org The presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the pyrazole ring of this compound creates a polarized π-system. This polarization can lead to favorable π-stacking arrangements, such as offset or slipped-stack configurations, which help to stabilize the crystal lattice. rsc.org The interplay between hydrogen bonding and π-stacking interactions ultimately determines the final, most stable packing of the molecules in the solid state. rsc.org

Coordination Chemistry of 5 Methyl 3 Nitro 1h Pyrazole Ligands

Ligand Design Principles for Nitropyrazoles in Coordination Chemistry

The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and functional properties of the resulting metal complexes. For nitropyrazoles like 5-methyl-3-nitro-1H-pyrazole, several key principles guide their application as ligands. The pyrazole (B372694) ring itself is an aromatic five-membered heterocycle with two adjacent nitrogen atoms, making it a versatile building block. nih.gov

The electronic properties of the pyrazole ring are significantly influenced by its substituents. The nitro group (-NO₂) at the 3-position is a strong electron-withdrawing group. This has two primary effects on the ligand's coordination properties. Firstly, it increases the acidity of the N-H proton, facilitating deprotonation to form the pyrazolato anion. This allows the ligand to coordinate as either a neutral molecule or a mono-anionic ligand, offering flexibility in complex formation. Secondly, the electron-withdrawing nature of the nitro group can influence the electron density on the coordinating nitrogen atoms, thereby affecting the strength of the metal-ligand bond.

The methyl group (-CH₃) at the 5-position is an electron-donating group. This substituent can modulate the ligand's electronic properties, counteracting the effect of the nitro group to some extent. Additionally, the methyl group provides steric bulk, which can influence the coordination geometry around the metal center and the packing of the complexes in the solid state. The interplay between the electron-withdrawing nitro group and the electron-donating methyl group allows for the fine-tuning of the ligand's electronic and steric profile.

Metal Coordination Modes of Pyrazole and its Anion Derivatives

Pyrazole and its derivatives can coordinate to metal ions in various modes, a flexibility that contributes to the rich structural diversity of their coordination compounds. researchgate.net For this compound, both the neutral form and its deprotonated anion (5-methyl-3-nitro-1H-pyrazolato) can act as ligands.

The neutral this compound molecule typically coordinates to a metal center in a monodentate fashion through the pyridinic nitrogen atom (the nitrogen at position 2). This is the most common coordination mode for neutral pyrazole ligands.

Upon deprotonation, the resulting 5-methyl-3-nitro-1H-pyrazolato anion is a more versatile ligand. It can also act as a monodentate ligand, but more commonly, it functions as a bridging ligand, connecting two or more metal centers. The two nitrogen atoms of the pyrazole ring can bridge two metal ions in an exo-bidentate fashion. This bridging capability is fundamental to the formation of polynuclear complexes and metal-organic frameworks (MOFs). In some cases, substituted pyrazolones, which share structural similarities, have been shown to coordinate through oxygen atoms of the substituents, suggesting that the nitro group's oxygen atoms could potentially be involved in coordination, although this is less common for simple nitropyrazoles. ambeed.com

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with pyrazole-based ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. For this compound, a common synthetic route would involve reacting the ligand with a metal salt, such as a metal chloride or nitrate (B79036), in a solvent like ethanol (B145695) or acetonitrile. The reaction may be carried out at room temperature or with heating to facilitate complex formation. In instances where the deprotonated pyrazolato ligand is desired, a base such as potassium carbonate or a metal alkoxide may be added to the reaction mixture. acs.org

Other spectroscopic techniques are also vital for characterization.

Infrared (IR) Spectroscopy: Can provide evidence of coordination. Changes in the vibrational frequencies of the pyrazole ring and the N-H bond upon complexation can be observed. The disappearance of the N-H stretching vibration can indicate deprotonation of the ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the case of diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can show shifts in the signals of the ligand's protons and carbons upon coordination to a metal. These coordination-induced shifts provide insights into the ligand's binding mode. researchgate.net

UV-Visible Spectroscopy: Can be used to study the electronic transitions within the complex, providing information about the coordination environment of the metal ion.

Elemental Analysis: Confirms the empirical formula of the synthesized complex.

Below is a table of representative analytical data for metal complexes of a related pyrazolone (B3327878) ligand, 1-phenyl-3-methyl-4-(p-nitrobenzoyl) pyrazolone-5 (HNPz), which illustrates the kind of data obtained during characterization. smolecule.com

| Complex | Color | M.P. (°C) | Important IR Bands (cm⁻¹) (C=O, M-O) |

| Ba(NPz)₂·2H₂O | Cream | >300 | 1591, 469 |

| Sr(NPz)₂·2H₂O | Cream | >300 | 1592, 465 |

| Zn(NPz)₂·2H₂O | Cream | >300 | 1593, 471 |

This table presents data for analogous pyrazolone complexes to illustrate typical characterization data.

Supramolecular Assembly and Network Formation in Metal-Organic Systems

A significant aspect of the coordination chemistry of pyrazole-based ligands is their ability to form extended structures through supramolecular interactions. The bridging capability of the pyrazolato anion is a key driver for the formation of one-, two-, or three-dimensional coordination polymers, including metal-organic frameworks (MOFs). researchgate.net In these structures, the pyrazolato ligands link metal centers into extended networks.

Beyond the primary coordination bonds, non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces play a crucial role in the self-assembly and stabilization of the final supramolecular architecture. For complexes of this compound, the N-H group of a coordinated neutral ligand or other co-ligands like water can act as hydrogen bond donors. The nitro group's oxygen atoms can act as hydrogen bond acceptors. The aromatic pyrazole rings can participate in π-π stacking interactions, further organizing the complexes in the solid state. These non-covalent interactions are critical in crystal engineering, influencing the packing of the molecules and ultimately the material's properties. The formation of such supramolecular assemblies is a common feature in the crystal structures of related pyrazole-based coordination compounds. nih.gov

Reactivity of Nitropyrazoles within Coordination Spheres

The coordination of this compound to a metal center can alter its reactivity. The electron-withdrawing nature of the metal ion can further enhance the acidity of the N-H proton, making the ligand more susceptible to deprotonation.

The nitro group itself can also exhibit reactivity within the coordination sphere. While the nitro group is generally robust, in some cases, it can undergo reduction to an amino group. The coordination to a metal center could potentially modulate the redox potential of the nitro group, influencing its reactivity towards reducing agents.

Furthermore, the pyrazole ring can be involved in reactions. For instance, the carbon atoms of the ring could be susceptible to nucleophilic or electrophilic attack, and coordination to a metal could either activate or deactivate the ring towards such reactions. Computational studies on related molecules, such as 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(quinoline-3-yl) acetamide, have explored the electronic modifications of the pyrazole ring to enhance specific properties, suggesting that the reactivity can be tuned.

Applications of 5 Methyl 3 Nitro 1h Pyrazole As a Chemical Building Block

Role in Synthetic Organic Methodologies

5-Methyl-3-nitro-1H-pyrazole is a key intermediate in various synthetic organic methodologies due to its reactive functional groups. The pyrazole (B372694) ring system, substituted with a methyl group and a powerful electron-withdrawing nitro group, offers multiple sites for chemical modification. The nitro group significantly influences the electronic properties of the pyrazole ring, enhancing its susceptibility to certain reactions and influencing the regioselectivity of further substitutions.

The primary role of this compound in synthetic strategies involves the transformation of its substituent groups. The nitro group can be readily reduced to an amino group, which then serves as a handle for a vast array of subsequent reactions, such as diazotization, acylation, and alkylation. This opens pathways to a large family of 3-amino-5-methyl-1H-pyrazole derivatives. Conversely, the methyl group can be oxidized to a carboxylic acid, providing another point for functionalization, such as esterification or amide bond formation.

Furthermore, the pyrazole ring itself can participate in reactions. The N-H bond of the pyrazole is relatively active and can be easily functionalized, providing a reaction site for introducing various substituents at the N1 position. nih.gov These transformations are fundamental in methodologies aiming to create libraries of substituted pyrazoles for screening in medicinal and materials science applications.

Below is a table summarizing key synthetic transformations involving nitropyrazole scaffolds.

| Reaction Type | Reagent(s) | Product Type | Significance |

| Reduction | H₂/Pd catalyst | Amino-pyrazole | Creates a versatile amine functional group for further derivatization. |

| Oxidation | Strong oxidizing agents | Pyrazole-carboxylic acid | Introduces a carboxylic acid group for amide or ester synthesis. |

| N-Alkylation | Alkyl halides | N-substituted pyrazole | Allows modification of properties by adding groups to the ring nitrogen. |

| Further Nitration | HNO₃/H₂SO₄ | Dinitro- or Trinitropyrazole | Increases nitrogen content and energy density for HEDM applications. nih.govresearchgate.net |

| Cyclocondensation | Hydrazine (B178648) derivatives | Fused Heterocycles | Forms the core pyrazole ring from acyclic precursors. mdpi.com |

Precursor for Advanced Heterocyclic Scaffolds

The structure of this compound makes it an ideal starting point for the synthesis of more complex, advanced heterocyclic scaffolds. These scaffolds are often designed for specific high-performance applications, particularly as high-energy density materials (HEDMs). researchgate.net

Nitropyrazoles are foundational in the construction of energetic compounds due to their high nitrogen content, thermal stability, and favorable oxygen balance. researchgate.net this compound can be subjected to further nitration to yield polynitrated pyrazoles, such as 3,4,5-trinitropyrazole. researchgate.net The introduction of additional nitro groups or other energetic moieties like nitramino or trinitromethyl groups onto the pyrazole core significantly enhances the energetic properties of the resulting molecules. nih.gov For instance, the stepwise nitration of 3,5-dimethyl-1H-pyrazole can ultimately lead to compounds with a high number of nitro groups, demonstrating the scalability of the pyrazole core for energetic applications. researchgate.net

Beyond energetic materials, this pyrazole serves as a precursor for fused heterocyclic systems and other complex structures with potential pharmaceutical applications. researchgate.net The functional groups allow for its incorporation into larger molecular frameworks through reactions like condensation with other cyclic compounds, leading to novel scaffolds such as pyrazole-oxindole hybrids. mdpi.com These advanced scaffolds are investigated for a range of biological activities. researchgate.net

The table below highlights examples of advanced scaffolds derived from nitropyrazole precursors.

| Precursor Type | Resulting Advanced Scaffold | Key Features & Applications |

| Dinitropyrazole | 3,4,5-Trinitro-1H-pyrazole (TNP) | High detonation performance, remarkable stability, HEDM. researchgate.net |

| 1-Nitro-3-trinitromethylpyrazole | Hydrazinium (B103819) 5-nitro-3-dinitromethyl-2H-pyrazole | Energetic salt with good density and detonation properties, potential explosive. nih.govacs.org |

| 5-Aminopyrazoles | Pyrazole-oxindole hybrids | Complex heterocyclic system, explored for biological and pharmaceutical properties. mdpi.com |

| 3-Nitropyrazole (3-NP) | 3,4-Dinitropyrazole (DNP) | Important intermediate for new explosives. nih.gov |

Design of Functional Molecular Architectures

The this compound framework is integral to the design of functional molecular architectures, which are molecules engineered to exhibit specific physical, chemical, or biological properties. Its derivatives are widely applied in fields such as medicine, agriculture, and materials science. nih.gov

In medicinal chemistry, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. researchgate.net By modifying the this compound core—for example, by creating derivatives like (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid or 1-(4-fluorobenzyl)-5-methyl-3-nitro-1H-pyrazole—researchers can fine-tune the molecule's properties to interact with specific biological targets. ontosight.aismolecule.com Pyrazole derivatives have been investigated for a wide array of therapeutic uses, including anti-inflammatory, anticancer, and antimicrobial activities. researchgate.netontosight.ai

In materials science, the conjugated pyrazole ring system is used to develop organic materials with unique photophysical properties. These properties make them suitable for applications such as molecular sensors and photosensitive materials. nih.govmdpi.com The ability to systematically functionalize the pyrazole ring allows for the rational design of molecules with tailored electronic and optical characteristics. The incorporation of the pyrazole moiety into larger conjugated systems is a key strategy for creating novel functional materials. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methyl-3-nitro-1H-pyrazole, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis is typical, starting with nitration of 5-methyl-1H-pyrazole. Nitration at the 3-position requires careful control of nitric acid concentration and temperature (70–80°C) to avoid byproducts like 5-methyl-4-nitro-1H-pyrazole . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity (>95%) .

- Key Considerations : Monitor regioselectivity using thin-layer chromatography (TLC) and confirm product identity via H NMR (e.g., nitro group deshields adjacent protons to δ 8.2–8.5 ppm) .

Q. How can researchers validate the structural integrity of this compound?

- Methodology : Combine spectroscopic and crystallographic techniques:

- X-ray crystallography : Refine crystal structures using SHELXL to resolve bond lengths (C-NO ≈ 1.45 Å) and angles .

- Spectroscopy : C NMR (nitro carbon at δ 140–145 ppm) and IR (asymmetric NO stretch at 1520–1550 cm) confirm functional groups .

- Data Table :

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| H NMR | δ 2.4 (CH), 8.3 (H-4) | |

| X-ray | Space group P2/c, Z = 4 |

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodology : Use gradient elution in flash chromatography (hexane:ethyl acetate 4:1 to 1:1) to separate nitro isomers. Recrystallization in ethanol/water (1:3) yields crystals with ≥98% purity .

Advanced Research Questions

Q. How do electronic effects of the nitro and methyl groups influence reactivity in cross-coupling reactions?

- Methodology : The nitro group’s electron-withdrawing nature deactivates the pyrazole ring, requiring Pd-catalyzed coupling (e.g., Suzuki-Miyaura) under high-temperature conditions (100–120°C). DFT calculations (B3LYP/6-311++G**) predict charge distribution: nitro (-0.45 e), methyl (+0.12 e) .

- Contradiction Alert : Conflicting reports on coupling efficiency may arise from solvent polarity; DMF enhances yields compared to THF .

Q. What mechanistic insights explain contradictory bioactivity results in antimicrobial assays?

- Methodology :

- Dose-Response Analysis : Use nonlinear regression to identify IC variability (e.g., 10–50 µM against S. aureus).

- Membrane Permeability Assays : Fluorescent probes (e.g., SYTOX Green) quantify cell membrane disruption .

- Resolution : Contradictions may stem from assay conditions (aerobic vs. anaerobic) or nitro-reductase activity in bacterial strains .

Q. How can computational modeling optimize this compound for target-specific drug design?

- Methodology :

- Molecular Docking : AutoDock Vina simulates binding to E. coli enoyl-ACP reductase (binding energy ≤ -8.5 kcal/mol) .

- ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA = 75 Ų) but potential hepatotoxicity (CYP3A4 inhibition) .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

- Methodology : The compound’s low melting point (≈90°C) and hygroscopicity require slow evaporation in anhydrous acetone. SHELXL’s TWINABS corrects for twinning defects .

Q. How do researchers reconcile discrepancies in thermal stability studies under varying atmospheric conditions?

- Methodology : Thermogravimetric analysis (TGA) under N vs. O reveals oxidative decomposition above 200°C. Use Kissinger analysis to compare activation energies (E ≈ 120 kJ/mol in N) .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.